molecular formula C30H58O17 B521440 Bis-PEG13-acid CAS No. 892155-64-5

Bis-PEG13-acid

Cat. No.: B521440
CAS No.: 892155-64-5
M. Wt: 690.8 g/mol
InChI Key: KOVYBDAGTRVAAO-UHFFFAOYSA-N
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Description

Bis-PEG13-acid is a polyethylene glycol derivative containing two terminal carboxylic acid groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators to form stable amide bonds .

Mechanism of Action

Target of Action

Bis-PEG13-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups . The primary targets of this compound are primary amine groups . These amine groups are present in various biological molecules, including proteins, peptides, and other amine-containing compounds. The interaction between this compound and these primary amines forms the basis of its mode of action .

Mode of Action

This compound interacts with its targets (primary amine groups) through a process known as PEGylation . In the presence of activators such as EDC or DCC, the terminal carboxylic acids of this compound can react with primary amine groups to form a stable amide bond . This reaction results in the modification of the target molecule, altering its properties and behavior .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. It’s important to note that this compound is often used in the synthesis of protacs . PROTACs are molecules that can selectively degrade target proteins, exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by this compound would be those related to the target protein of the specific PROTAC .

Pharmacokinetics

The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecule and the context in which it is used. For instance, when used in the synthesis of PROTACs, the result of this compound’s action could be the selective degradation of a target protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid groups in this compound . Additionally, the presence of other reactive groups can also influence the efficiency of the PEGylation process . .

Safety and Hazards

Bis-PEG13-acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Bis-PEG13-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that it could have potential applications in the development of targeted therapy drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis-PEG13-acid is synthesized through the reaction of polyethylene glycol with carboxylic acid groups. The process involves the activation of carboxylic acids using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), followed by the reaction with polyethylene glycol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored at low temperatures to maintain stability .

Types of Reactions:

    Substitution Reactions: this compound undergoes substitution reactions with primary amines to form amide bonds.

    Esterification Reactions: The carboxylic acid groups can react with alcohols to form esters in the presence of catalysts.

Common Reagents and Conditions:

    EDC or DCC: Used as activators for the formation of amide bonds.

    Catalysts: Used in esterification reactions to facilitate the reaction between carboxylic acids and alcohols.

Major Products Formed:

    Amides: Formed through the reaction with primary amines.

    Esters: Formed through esterification reactions with alcohols.

Comparison with Similar Compounds

    Bis-PEG12-acid: Similar structure but with a shorter polyethylene glycol spacer.

    Bis-PEG14-acid: Similar structure but with a longer polyethylene glycol spacer.

Uniqueness: Bis-PEG13-acid is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVYBDAGTRVAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585037
Record name 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892155-64-5
Record name 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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